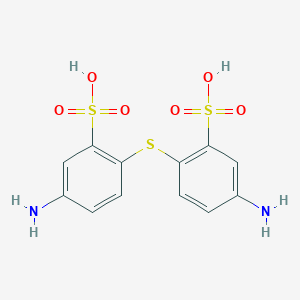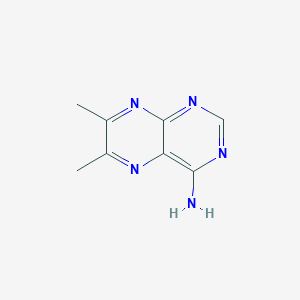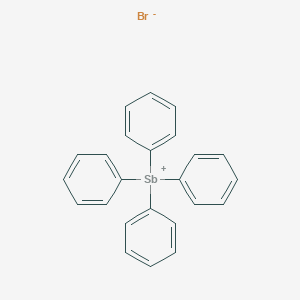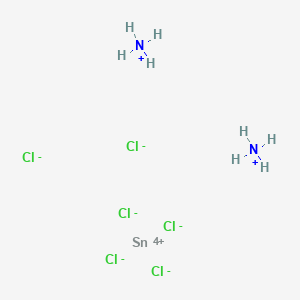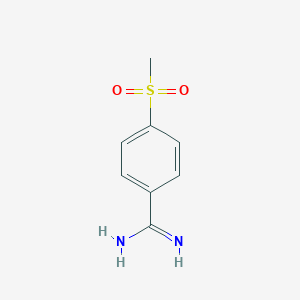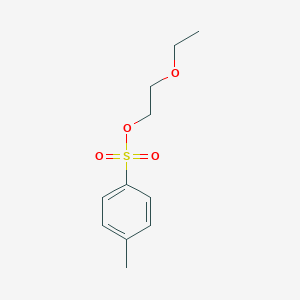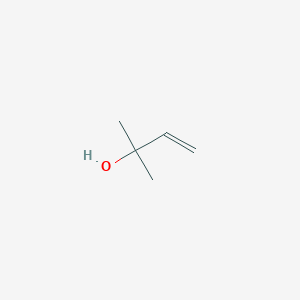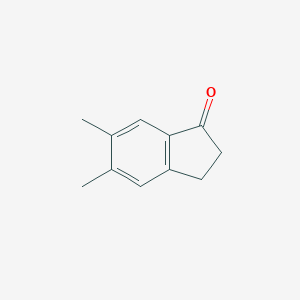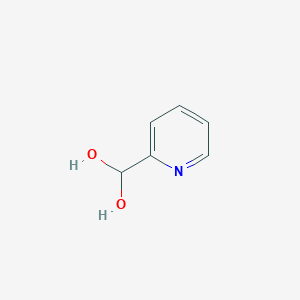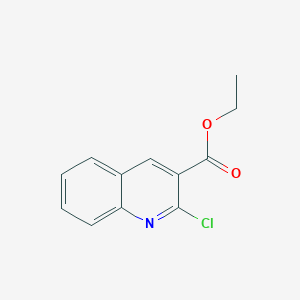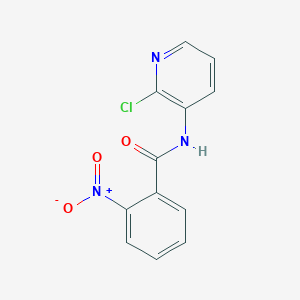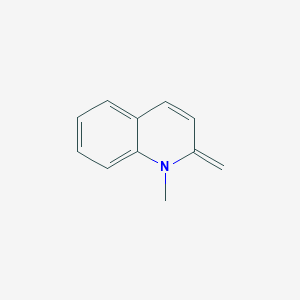
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) is a heterocyclic organic compound that belongs to the class of nitrogen-containing bicyclic aromatic compounds. It is an important building block in the synthesis of various biologically active compounds.
作用機序
The mechanism of action of Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) is not well understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been suggested that it may interact with DNA and RNA, leading to the inhibition of protein synthesis.
生化学的および生理学的効果
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimalarial, antitumor, and anti-inflammatory activities. It has also been shown to exhibit antimicrobial, antioxidant, and neuroprotective activities.
実験室実験の利点と制限
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one of the limitations is that it is toxic and requires special handling and disposal procedures. It is also highly reactive and can be difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI). One of the potential areas of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
合成法
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) can be synthesized through several methods. One of the commonly used methods is the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid with a suitable oxidizing agent such as nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
科学的研究の応用
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has been widely used in scientific research due to its unique chemical properties. It is an important intermediate in the synthesis of various biologically active compounds such as antimalarial drugs, antitumor agents, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand in coordination chemistry.
特性
CAS番号 |
16782-09-5 |
|---|---|
製品名 |
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) |
分子式 |
C11H11N |
分子量 |
157.21 g/mol |
IUPAC名 |
1-methyl-2-methylidenequinoline |
InChI |
InChI=1S/C11H11N/c1-9-7-8-10-5-3-4-6-11(10)12(9)2/h3-8H,1H2,2H3 |
InChIキー |
WIKKZOOWSULEGM-UHFFFAOYSA-N |
SMILES |
CN1C(=C)C=CC2=CC=CC=C21 |
正規SMILES |
CN1C(=C)C=CC2=CC=CC=C21 |
同義語 |
Quinoline, 1,2-dihydro-1-methyl-2-methylene- (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



